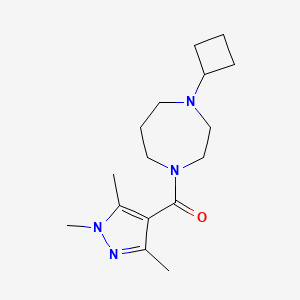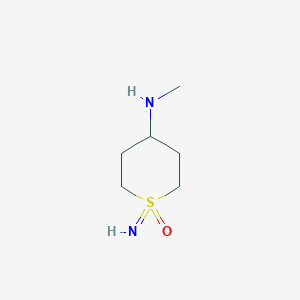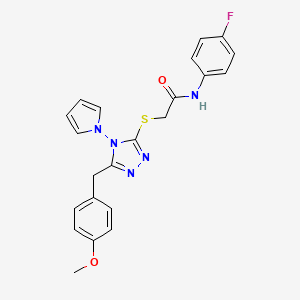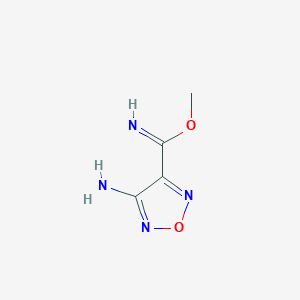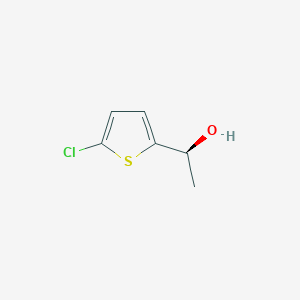![molecular formula C17H11N3O3 B2490953 N-[4-(1,3-苯并恶唑-2-基)苯基]-1,2-恶唑-5-甲酰胺 CAS No. 941957-48-8](/img/structure/B2490953.png)
N-[4-(1,3-苯并恶唑-2-基)苯基]-1,2-恶唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
科学研究应用
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
作用机制
Target of Action
The compound N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide, also known as N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide, is a member of the benzoxazole family . Benzoxazoles are known for their wide spectrum of biological activities and are extensively used in drug discovery . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . .
Mode of Action
Benzoxazoles are known to interact with their targets, leading to various changes that contribute to their biological activities . The interaction could involve binding to a specific receptor or enzyme, inhibiting its function, and leading to downstream effects.
Biochemical Pathways
Benzoxazoles have been reported to affect various biochemical pathways due to their broad biological activities . They can interfere with the function of certain enzymes or receptors, leading to alterations in the biochemical pathways they are involved in.
Result of Action
The result of the compound’s action would be dependent on its mode of action and the biochemical pathways it affects. Given its reported biological activities, the compound could potentially lead to anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . .
生化分析
Biochemical Properties
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects . These activities suggest that N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
Benzoxazole derivatives have shown promising results in inhibiting the growth of various types of cells, including human colorectal carcinoma cells . This suggests that N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide might influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzoxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This intermediate is then coupled with a phenyl group and further reacted with oxazole-5-carboxylic acid to form the final compound. The reaction conditions often require the use of catalysts, such as phosphorous trichloride (PCl3) in chlorobenzene at elevated temperatures (130-135°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
相似化合物的比较
Similar Compounds
Benzoxazole Derivatives: Compounds like 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole.
Oxazole Derivatives: Compounds such as 1,4-Bis(5-phenyl-2-oxazolyl)benzene.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide is unique due to its specific combination of benzoxazole and oxazole rings, which confer distinct photophysical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c21-16(15-9-10-18-23-15)19-12-7-5-11(6-8-12)17-20-13-3-1-2-4-14(13)22-17/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBKUMJTKRDCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Phenylbutanoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490874.png)
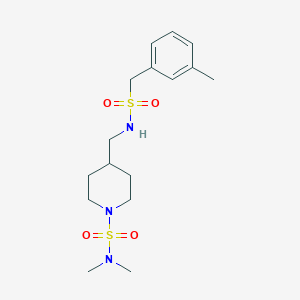
![N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2490878.png)
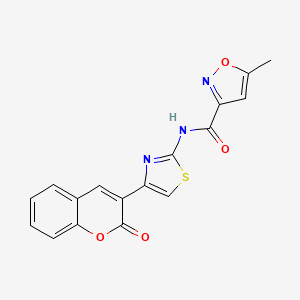
![N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/new.no-structure.jpg)
![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)
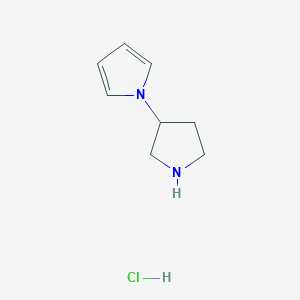
![1,3-bis(4-chlorophenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2490886.png)
